compuestos C-nitro

C-nitro compounds are a class of organic nitro derivatives characterized by the presence of a nitro group (-NO2) attached to a carbon atom in an aliphatic or aromatic compound. These molecules find extensive application in various fields due to their unique chemical properties.

Typically, C-nitro compounds exhibit high reactivity and can be employed as intermediates in organic synthesis for the production of pharmaceuticals, dyes, explosives, and other chemical products. They are also used in analytical chemistry as chromogenic reagents and in catalysis as Lewis acids or nucleophiles.

Structurally, these compounds can be linear, branched, or cyclic, depending on their carbon chain configuration. The presence of the nitro group significantly influences the physical properties such as melting point, boiling point, and solubility, making them versatile for different applications. Furthermore, the introduction of a nitro group often results in an increase in molecular polarity, enhancing reactivity with certain functional groups.

In summary, C-nitro compounds are essential in various chemical processes due to their reactive nature and diverse structural possibilities, making them indispensable tools in both academic research and industrial settings.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

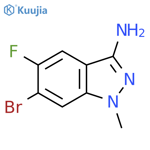

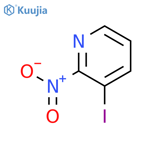

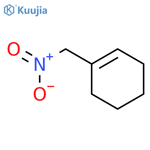

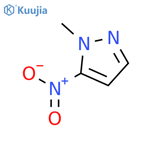

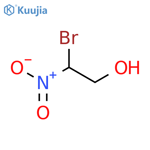

|

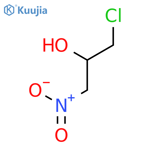

2-Propanol,1-chloro-3-nitro- | 1713-83-3 | C3H6ClNO3 |

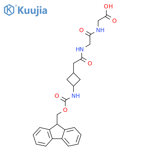

|

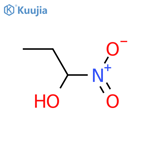

1-Propanol, nitro- | 61878-54-4 | C3H7NO3 |

|

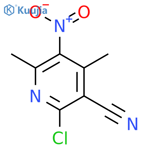

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | 6220-77-5 | C8H6ClN3O2 |

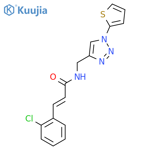

|

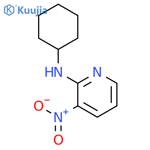

N-Cyclohexyl-3-nitropyridin-2-amine | 61963-88-0 | C11H15N3O2 |

|

2-Amino-5-chloro-3-nitro-6-picoline | 56960-82-8 | C6H6ClN3O2 |

|

3-Iodo-2-nitropyridine | 54231-34-4 | C5H3IN2O2 |

|

Cyclohexene,1-(nitromethyl)- | 5330-61-0 | C7H11NO2 |

|

1-Methyl-5-nitro-1H-pyrazole | 54210-33-2 | C4H5N3O2 |

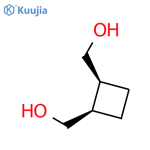

|

2-Bromo-2-nitroethanol | 5437-60-5 | C2H4BrNO3 |

|

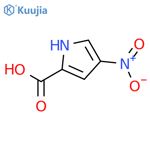

4-Nitro-1H-pyrrole-2-carboxylic Acid | 5930-93-8 | C5H4N2O4 |

Literatura relevante

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

Proveedores recomendados

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados